L-2,3-Diaminopropionic acid
Overview
Description
L-2,3-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . It is also a precursor of antibiotics and staphyloferrin B, a siderophore produced by Staphylococcus aureus .
Synthesis Analysis
The synthesis of L-2,3-Diaminopropionic acid involves the enzymes SbnA and SbnB, which are encoded by the staphyloferrin B biosynthetic gene cluster . SbnA uses PLP and substrates O-phospho-L-serine and L-glutamate to produce a metabolite N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). SbnB then uses NAD(+) to oxidatively hydrolyze ACEGA to yield α-ketoglutarate and L-Dap .Molecular Structure Analysis
The molecular structure of L-2,3-Diaminopropionic acid is represented by the chemical formula C3H8N2O2, with a molar mass of 104.109 g·mol−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of L-2,3-Diaminopropionic acid are mediated by the enzymes SbnA and SbnB . SbnA uses PLP and substrates O-phospho-L-serine and L-glutamate to produce a metabolite ACEGA. SbnB then uses NAD(+) to oxidatively hydrolyze ACEGA to yield α-ketoglutarate and L-Dap .Physical And Chemical Properties Analysis
L-2,3-Diaminopropionic acid has a molar mass of 104.109 g·mol−1 . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Active Protein Delivery
Polymers of functionalized L-2,3-Diaminopropionic acid are efficient mediators of active exogenous enzyme delivery into cells . This is a significant therapeutic challenge, as replacing or substituting invalid/improper acting proteins can offer fast and effective treatment of diseases .
Synthesis of Biotinylated Peptidomimetics
The compound is used in the synthesis of biotinylated peptidomimetics, which consist of oxoacid-modified 2,3, L- diaminopropionic acid residues with guanidine groups on their side chains . These compounds interact efficiently with FITC-labeled streptavidin or a streptavidin–β-galactosidase hybrid .
Cell Membrane Penetration
Complexes formed by molecules involving L-2,3-Diaminopropionic acid are able to cross the cell membranes of cancer or healthy cells, showing promising compatibility with live cells .
Antibiotic Precursor
L-2,3-diaminopropionic acid (L-Dap) is an amino acid that is a precursor of antibiotics . It is used in the synthesis of antibiotics and staphyloferrin B, a siderophore produced by Staphylococcus aureus .
Synthesis of Peptides
Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid is an important building block for the synthesis of peptides containing DAP residues, such as bleomycins, edeines, tuberactinomycins .
Gene Transfection
Polymers composed of N-substituted L-2,3-diaminopropionic acid residues (DAPEGs) have been synthesized and investigated for their cell permeability, cytotoxicity, and DNA-binding ability . These compounds show high transfection efficacy and minimal cytotoxicity, making them useful for gene transfection .
Mechanism of Action
Target of Action
L-2,3-Diaminopropionic acid, also known as (S)-2,3-Diaminopropanoic acid, is a competitive inhibitor of the enzyme cystathionase . Cystathionase plays a crucial role in the transsulfuration pathway, which is involved in the metabolism of sulfur-containing amino acids.
Mode of Action
L-2,3-Diaminopropionic acid interacts with its target, cystathionase, by competing with the enzyme’s natural substrate. This interaction inhibits the normal function of cystathionase, thereby affecting the metabolic processes that rely on this enzyme .
Biochemical Pathways
The primary biochemical pathway affected by L-2,3-Diaminopropionic acid is the transsulfuration pathway. This pathway is responsible for the conversion of the sulfur-containing amino acid methionine into cysteine. By inhibiting cystathionase, L-2,3-Diaminopropionic acid disrupts this pathway, potentially leading to altered levels of sulfur-containing amino acids within the cell .
Result of Action
The inhibition of cystathionase by L-2,3-Diaminopropionic acid can lead to significant changes at the molecular and cellular levels. These changes may include altered levels of sulfur-containing amino acids, which could potentially affect a variety of cellular functions, including protein synthesis and antioxidant defenses .
Safety and Hazards
L-2,3-Diaminopropionic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
(2S)-2,3-diaminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYZEOJVXMISF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193328 | |
Record name | L-Alanine, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,3-Diaminopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-2,3-Diaminopropionic acid | |
CAS RN |
4033-39-0 | |
Record name | L-α,β-Diaminopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4033-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diaminopropionic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanine, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIAMINOPROPIONIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE1TUV83JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-Diaminopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While L-Dap itself might not have a single specific target, its incorporation into larger molecules, such as peptides, can significantly alter their interactions. For instance, in the case of antimicrobial peptides, substituting L-amino acids with L-Dap has been shown to increase stability against proteases and affect their activity. [] In another study, L-Dap was used as a building block in a platinum(II)-dendrimer conjugate, impacting the cellular distribution and DNA binding properties of the complex. []
ANone:- Molecular Formula: C3H8N2O2- Molecular Weight: 104.11 g/mol
A: L-Dap is a key building block in the biosynthesis of several natural products, including capreomycin, viomycin, and staphyloferrin B. Research has identified two enzymes, CmnB and CmnK, involved in L-Dap formation. CmnB catalyzes the condensation of O-phospho-L-serine and L-glutamic acid, while CmnK facilitates the oxidative hydrolysis of the resulting intermediate to yield L-Dap. [, ]
A: The presence of two amino groups and one carboxylic acid group in L-Dap allows for diverse chemical modifications and incorporation into peptides and other complex structures. For example, it can be used as a branching unit in the synthesis of branched peptides, influencing their copper(II) binding properties. []
A: Research has demonstrated that incorporating D-amino acids and unnatural amino acids, such as L-Dap, into antimicrobial peptides can improve their resistance to proteolytic degradation. This is a crucial factor in enhancing the stability and efficacy of these peptides in biological systems. []
A: L-Dap has been explored as a component in drug delivery systems. For instance, it has been incorporated into platinum(II)-dendrimer conjugates designed for targeted drug delivery. These conjugates leverage the unique properties of L-Dap to influence cellular uptake, localization, and drug release. []
A: L-Dap, specifically its β-N-oxalyl derivative (β-ODAP), is a neurotoxin found in Lathyrus sativus (grass pea). This poses a significant concern for food safety, as excessive consumption of grass pea can lead to neurolathyrism. Research has focused on developing processing techniques to reduce β-ODAP levels in grass pea products. [, , ]
A: Several analytical methods have been employed to detect and quantify L-Dap and its derivatives. These include high-performance liquid chromatography (HPLC) [, , ], thin-layer chromatography (TLC) [], and colorimetric assays. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.